

Unveiling the Architecture of Enpiroline: A Crystallographic Perspective

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Compound of Interest

Compound Name: *Enpiroline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the antimalarial agent **enpiroline**. By presenting detailed crystallographic data, experimental methodologies, and logical workflows, this document aims to facilitate a deeper understanding of the structural underpinnings of this potent therapeutic agent, aiding in the rational design of novel analogues and a more profound comprehension of its mechanism of action.

Crystallographic Data of Enpiroline

The three-dimensional structure of **enpiroline** was elucidated using X-ray crystallography, revealing a complex and informative molecular arrangement.^{[1][2]} The key crystallographic parameters have been summarized in the table below for clarity and comparative analysis.

Parameter	Value
Chemical Formula	C ₁₉ H ₁₈ F ₆ N ₂ O
Molecular Weight	404.3 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /a
Unit Cell Dimensions	
a	9.454 ± 0.004 Å
b	18.908 ± 0.008 Å
c	10.300 ± 0.004 Å
α	90°
β	96.55 ± 0.03°
γ	90°
Unit Cell Volume (V)	1829.2 Å ³
Molecules per Unit Cell (Z)	4
Calculated Density (D _c)	1.46 g/cm ³
Radiation Source	CuKα (λ = 1.54178 Å)
Absorption Coefficient (μ)	11.49 cm ⁻¹
Final R-factor	8.7% for 1,798 reflections

Table 1: Crystallographic Data for **Enpiroline**.[\[1\]](#)[\[2\]](#)

The crystal structure analysis revealed that the phenyl and pyridine rings of the **enpiroline** molecule are twisted relative to each other by approximately 18 degrees.[\[2\]](#) A significant feature of the molecular conformation is an intramolecular hydrogen bond between the aliphatic nitrogen and oxygen atoms, with an N-O distance of 2.80 Å.[\[1\]](#)[\[2\]](#) Furthermore, the molecules are linked by intermolecular hydrogen bonds between the aliphatic nitrogen and oxygen atoms

of adjacent molecules, suggesting a potential mode of interaction with a common receptor site.
[1][2]

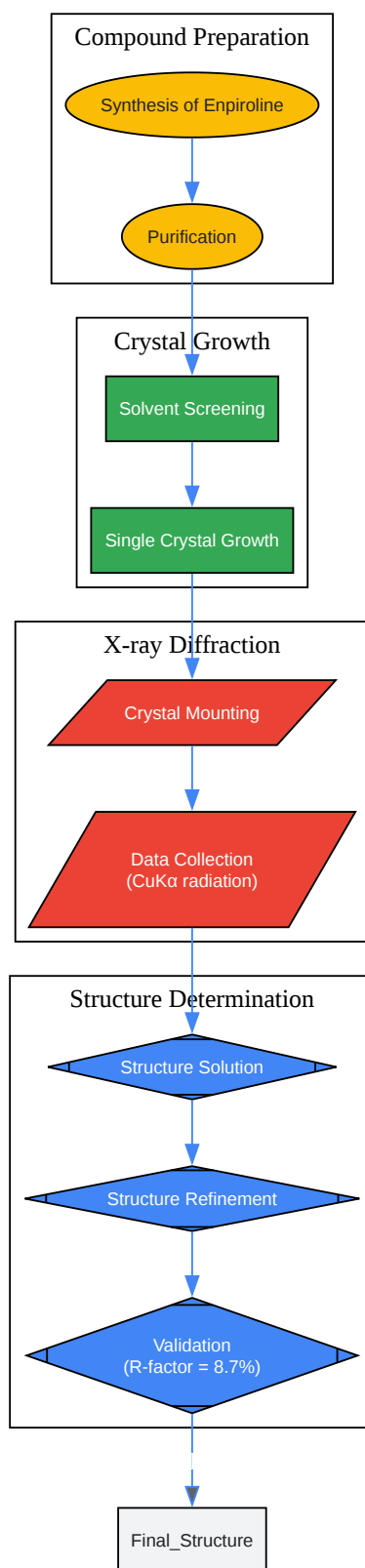
Experimental Protocols

The determination of the crystal structure of **enpiroline** involved a series of well-established crystallographic techniques. While a detailed, step-by-step protocol is not available in the provided literature, the key experimental stages can be inferred from the published data.[1][2]

1. Crystallization: Single crystals of **enpiroline** suitable for X-ray diffraction were grown. The specific solvent system and crystallization conditions (e.g., temperature, concentration, method) would have been optimized to yield high-quality crystals.
2. X-ray Data Collection: A single crystal was mounted on a goniometer and irradiated with monochromatic X-rays, in this case, CuK α radiation.[1][2] The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, were collected at room temperature.[2]
3. Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure. This process involves determining the phases of the structure factors, which leads to an initial electron density map of the molecule. The atomic positions were then refined, and hydrogen atoms were located. The final refinement of the structural model resulted in an R-factor of 8.7%, indicating a good agreement between the observed and calculated structure factors.[2] The atomic scattering factors used in the refinement were incorporated in the SHELXTL software package.[1]

Visualizing the Workflow and Molecular Relationships

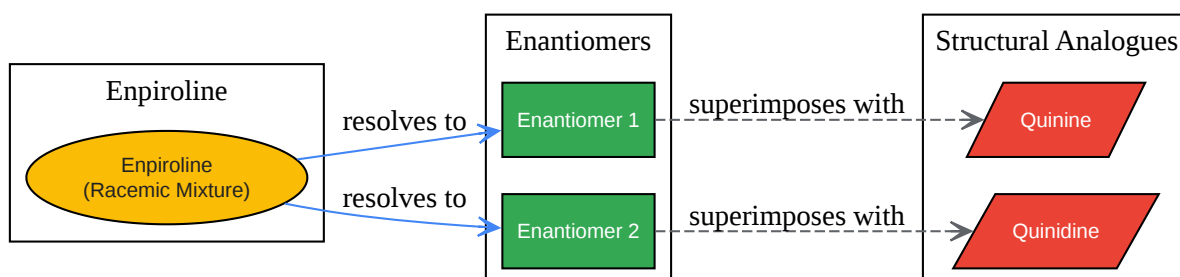
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.



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*Experimental workflow for determining the crystal structure of **enpiroline**.*

Enpiroline is a chiral molecule, and the crystallographic study was performed on a racemic mixture of its enantiomers.[1][2] The analysis revealed that one enantiomer of **enpiroline** has a conformation that superimposes well with quinine, while the other enantiomer aligns better with quinidine, suggesting that both may possess antimalarial activity.[1][2]



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*Relationship between **enpiroline** enantiomers and their structural analogues.*

Signaling Pathways

The precise mechanism of action of quinoline-containing antimalarial agents like **enpiroline** is not yet fully elucidated.[1] Consequently, a specific signaling pathway directly modulated by **enpiroline** has not been identified. Further research is required to uncover the molecular targets and signaling cascades affected by this class of drugs to better understand their therapeutic effects and potential for resistance development.

This guide provides a foundational understanding of the crystal structure of **enpiroline**, offering valuable data and procedural insights for the scientific community. The elucidation of this structure is a critical step towards the development of more effective antimalarial therapies.

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References

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